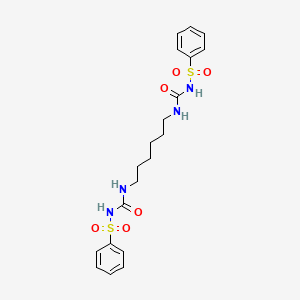
Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked by a hexamethylene chain and substituted with benzenesulfonyl groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Méthodes De Préparation
The synthesis of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) typically involves the reaction of hexamethylenediamine with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a subject of study in various biological assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Mécanisme D'action
The mechanism of action of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) involves its interaction with molecular targets through its urea and benzenesulfonyl groups. These interactions can lead to the modulation of biological pathways, potentially resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) can be compared with other similar compounds, such as:
1,1’-Hexamethylenebis(3,3-dimethylurea): This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1,1’-Hexamethylenebis(3-(4-methylbenzyl)urea): Another related compound with variations in the substituents on the urea groups.
The uniqueness of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) lies in its specific combination of urea and benzenesulfonyl groups, which confer unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
73953-85-2 |
|---|---|
Formule moléculaire |
C20H26N4O6S2 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-[6-(benzenesulfonylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H26N4O6S2/c25-19(23-31(27,28)17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-32(29,30)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26) |
Clé InChI |
VXHROGRVQMJGNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCCCCNC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


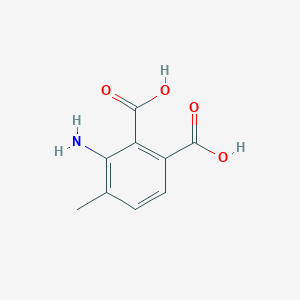
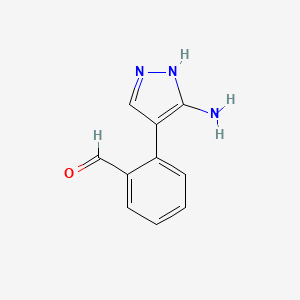
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)


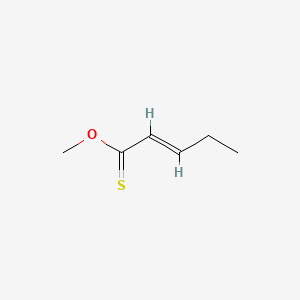
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
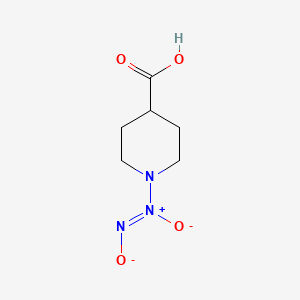
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
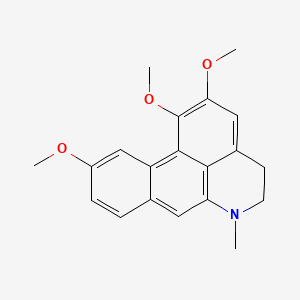
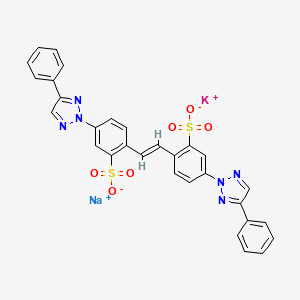
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
